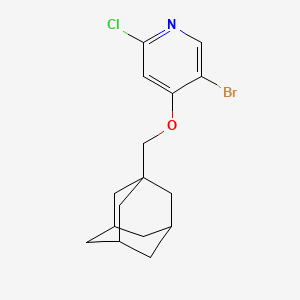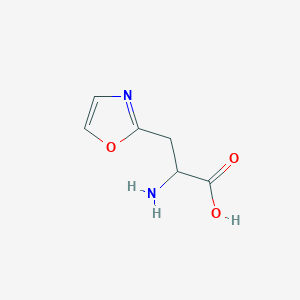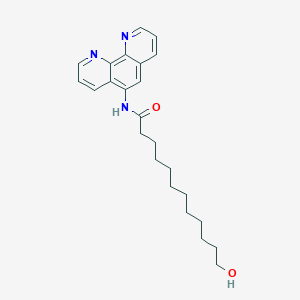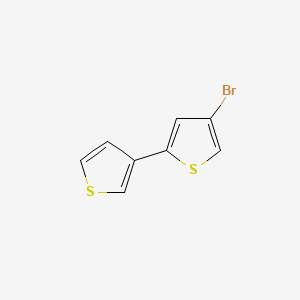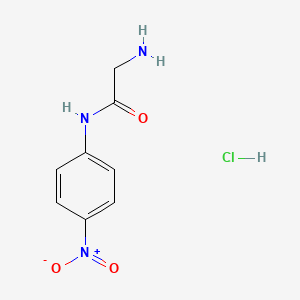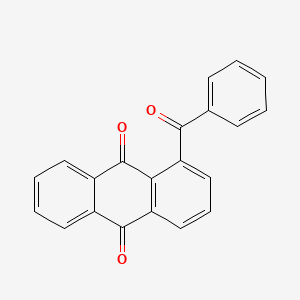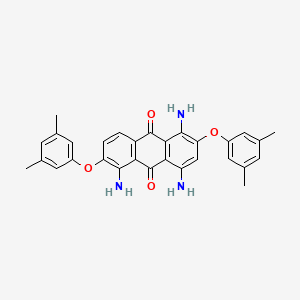
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups and dimethylphenoxy substituents on an anthracene-9,10-dione core.
Métodos De Preparación
The synthesis of 1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Análisis De Reacciones Químicas
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins and enzymes, inhibiting their activity and affecting various cellular processes .
Comparación Con Compuestos Similares
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its use in explosives due to its high stability and insensitivity to shock.
Anthraquinone derivatives: Used in dyes and pigments, as well as in medicinal chemistry for their anticancer properties.
Triazine derivatives: Employed in the development of flame-retardant materials and as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
88600-55-9 |
|---|---|
Fórmula molecular |
C30H27N3O4 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
1,4,5-triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H27N3O4/c1-14-7-15(2)10-18(9-14)36-22-6-5-20-24(27(22)32)30(35)25-21(31)13-23(28(33)26(25)29(20)34)37-19-11-16(3)8-17(4)12-19/h5-13H,31-33H2,1-4H3 |
Clave InChI |
JLLRVYLMCKCIFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC(=C5)C)C)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


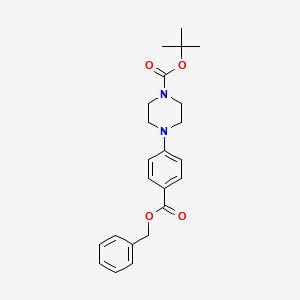
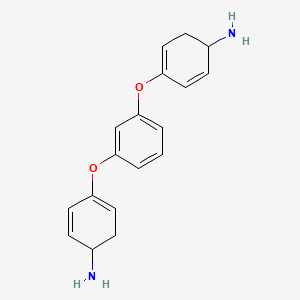
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)

![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
